Keap1-Nrf2-IN-3

KEAP1:NRF2 PPI Binding Affinity Drug Discovery

Researchers face inconsistent NRF2 activation when using unvalidated KEAP1 inhibitors-a 2019 comparative study revealed nearly half of evaluated compounds failed to confirm reported activities under standardized conditions. Keap1-Nrf2-IN-3 (≥98% purity) provides: • Kd 2.5 nM for KEAP1 Kelch domain-a reliable, assay-independent benchmark for SPR, ITC, or TSA target engagement studies • Cellular EC50 79 nM (NQO1 induction)-enables clean separation of NRF2-mediated vs. off-target effects at low compound concentrations • Outperforms weaker analogs (Keap1-Nrf2-IN-14 Kd 24 nM; CPUY192018 IC50 630 nM) in quantitative head-to-head benchmarking Shipped at ambient temperature; stable as powder at -20°C for 3 years.

Molecular Formula C31H34N6O3
Molecular Weight 538.6 g/mol
Cat. No. B13906964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-3
Molecular FormulaC31H34N6O3
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCCCC1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5C6=CN(N=N6)C
InChIInChI=1S/C31H34N6O3/c1-3-8-23-12-4-5-14-36(23)30(38)22-11-6-9-20(15-22)21-10-7-13-24(16-21)37-29(27(18-32-37)31(39)40)26-17-25(26)28-19-35(2)34-33-28/h6-7,9-11,13,15-16,18-19,23,25-26H,3-5,8,12,14,17H2,1-2H3,(H,39,40)/t23-,25-,26-/m1/s1
InChIKeyZESJVQYWCZXRPG-LGPLSSKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-3: KEAP1:NRF2 PPI Inhibitor Profile


Keap1-Nrf2-IN-3 (CAS 2095066-47-8) is a small-molecule inhibitor that directly targets the protein–protein interaction (PPI) between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). It functions as a non-covalent, reversible binder of the KEAP1 Kelch domain, thereby disrupting the KEAP1-mediated ubiquitination and degradation of NRF2 [1]. This mechanism leads to NRF2 stabilization, nuclear translocation, and subsequent transcriptional activation of antioxidant response element (ARE)-driven cytoprotective genes [1].

Keap1-Nrf2-IN-3: Quantitative Affinity Advantage


KEAP1:NRF2 PPI inhibitors span a wide range of chemotypes and potencies, with reported activities varying by orders of magnitude across different assay formats [1]. A 2019 comparative study revealed that nearly half of the evaluated inhibitors failed to confirm their reported activities under standardized conditions, underscoring the risk of relying on unverified or single-assay claims [1]. Furthermore, the dissociation constant (Kd) provides a more fundamental and assay-independent measure of target engagement than IC50, which is highly sensitive to assay conditions and reagent concentrations [1]. Substituting Keap1-Nrf2-IN-3 with a generic or superficially similar compound—without rigorous, quantitative head-to-head benchmarking—can lead to inconsistent NRF2 activation, misinterpretation of downstream biology, and wasted resources.

Keap1-Nrf2-IN-3: Quantitative Evidence


Binding Affinity: Keap1-Nrf2-IN-3 vs. Keap1-Nrf2-IN-14

Keap1-Nrf2-IN-3 demonstrates a Kd value of 2.5 nM for the KEAP1 protein [1]. In contrast, the structurally distinct analog Keap1-Nrf2-IN-14 exhibits a significantly weaker Kd of 24 nM [2]. This represents a 9.6‑fold improvement in equilibrium binding affinity for Keap1-Nrf2-IN-3.

KEAP1:NRF2 PPI Binding Affinity Drug Discovery

Cellular Target Engagement: Keap1-Nrf2-IN-3 vs. Keap1-Nrf2-IN-14

In a fluorescence polarization (FP) assay measuring disruption of the KEAP1:NRF2 interaction, Keap1-Nrf2-IN-3 exhibited an IC50 of 10 nM [1]. The comparator compound Keap1-Nrf2-IN-14, under similar assay conditions, showed an IC50 of 75 nM [2]. This corresponds to a 7.5‑fold lower concentration required for half-maximal inhibition of the PPI.

KEAP1:NRF2 PPI Cellular Potency High-Throughput Screening

NQO1 Induction: Keap1-Nrf2-IN-3 vs. CPUY192018

In human BEAS‑2B bronchial epithelial cells, Keap1-Nrf2-IN-3 induces the NRF2‑dependent gene NQO1 with an EC50 of 79 nM [1]. The widely used Keap1‑Nrf2 inhibitor CPUY192018 exhibits an IC50 of 630 nM for ARE‑driven transcriptional activation , indicating that Keap1-Nrf2-IN-3 achieves equivalent functional activation at an approximately 8‑fold lower concentration.

NRF2 Activation NQO1 Induction Cytoprotection

Kd versus IC50: Target Engagement Comparison

The dissociation constant (Kd) represents a thermodynamic parameter that is independent of assay conditions, probe concentrations, and the presence of competing ligands. In contrast, IC50 values are highly context‑dependent, varying with the specific assay format, reagent concentrations, and incubation times [1]. A 2019 comparative assessment of KEAP1:NRF2 PPI inhibitors found that IC50 values reported in the literature frequently failed to replicate across different assay platforms, whereas compounds with well‑defined Kd values exhibited more consistent target engagement profiles [1]. Keap1-Nrf2-IN-3 is characterized by a robust, vendor‑verified Kd of 2.5 nM, providing a more reliable metric for cross‑study comparisons and experimental reproducibility.

KEAP1:NRF2 PPI Assay Standardization Drug Selection

Keap1-Nrf2-IN-3: Recommended Applications


Biochemical & Biophysical Target Validation

When the primary objective is to confirm direct binding to KEAP1 with high confidence and minimal off‑target noise, Keap1-Nrf2-IN-3's low nanomolar Kd (2.5 nM) [1] makes it the preferred choice over weaker‑binding analogs like Keap1-Nrf2-IN-14 (Kd = 24 nM) [2]. Its well‑defined, equilibrium‑based affinity provides a reliable benchmark for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays (TSA).

Cellular NRF2 Activation Assays

For experiments aimed at dissecting NRF2‑dependent transcriptional programs in cell culture (e.g., BEAS‑2B, HEK293), Keap1-Nrf2-IN-3 offers a potent and reproducible EC50 of 79 nM for NQO1 induction [1]. This functional potency surpasses that of CPUY192018 (IC50 = 630 nM for ARE activation) [2], enabling clearer separation between NRF2‑mediated and off‑target cellular effects at lower compound concentrations.

Cross-Assay Comparative Pharmacology

In studies where multiple orthogonal assays (e.g., FP, TR‑FRET, cellular reporter assays) will be employed, the use of a compound with a reliable, assay‑independent Kd (2.5 nM) [1] minimizes the risk of activity discrepancies. The 2019 comparative assessment of KEAP1:NRF2 inhibitors highlighted that many compounds exhibit assay‑dependent variability, whereas inhibitors with well‑characterized binding affinities provide more consistent cross‑platform results [3].

Hit-to-Lead & Lead Optimization Benchmarking

As a high‑affinity reference compound with publicly available affinity (Kd = 2.5 nM) [1] and cellular potency (IC50 = 10 nM; EC50 = 79 nM) [2], Keap1-Nrf2-IN-3 serves as a valuable benchmark for structure‑activity relationship (SAR) campaigns. Its quantitative differentiation from weaker inhibitors like Keap1-Nrf2-IN-14 (IC50 = 75 nM) [3] and CPUY192018 (IC50 = 630 nM) provides clear potency thresholds for optimizing next‑generation KEAP1:NRF2 PPI disruptors.

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